molecular formula C11H20N2O3S B7360603 4-Cyclopropylsulfonyl-1,3-diethylpiperazin-2-one

4-Cyclopropylsulfonyl-1,3-diethylpiperazin-2-one

Cat. No. B7360603
M. Wt: 260.36 g/mol
InChI Key: YWTCKAVVIGQHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylsulfonyl-1,3-diethylpiperazin-2-one (CSP) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. CSP has been studied extensively for its ability to modulate various physiological processes, including pain perception, inflammation, and neuronal excitability.

Mechanism of Action

The mechanism of action of 4-Cyclopropylsulfonyl-1,3-diethylpiperazin-2-one is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of various enzymes and signaling pathways. This compound has been shown to selectively inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This property makes this compound a potential candidate for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of ion channels, the inhibition of enzyme activity, and the regulation of gene expression. In vitro studies have shown that this compound can inhibit the activity of various enzymes, including cyclooxygenase-2 and phospholipase A2, which are involved in the production of pro-inflammatory mediators. This compound has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.

Advantages and Limitations for Lab Experiments

4-Cyclopropylsulfonyl-1,3-diethylpiperazin-2-one has several advantages for lab experiments, including its high potency and selectivity for specific ion channels and enzymes. However, this compound also has several limitations, including its poor solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments involving this compound.

Future Directions

There are several future directions for the study of 4-Cyclopropylsulfonyl-1,3-diethylpiperazin-2-one, including the development of more efficient synthesis methods, the identification of novel targets for this compound, and the optimization of its pharmacokinetic properties. Additionally, the potential therapeutic applications of this compound in various fields, including neuroscience, immunology, and oncology, should be further explored. Finally, the safety and efficacy of this compound in preclinical and clinical studies should be investigated to determine its potential as a therapeutic agent.

Synthesis Methods

4-Cyclopropylsulfonyl-1,3-diethylpiperazin-2-one can be synthesized through a multistep process involving the reaction of cyclopropylsulfonyl chloride with 1,3-diethylpiperazine-2,6-dione. The resulting product is then subjected to purification and characterization using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

4-Cyclopropylsulfonyl-1,3-diethylpiperazin-2-one has been studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and oncology. In neuroscience, this compound has been shown to modulate the activity of voltage-gated sodium channels, which play a crucial role in neuronal excitability. This property makes this compound a potential candidate for the treatment of neuropathic pain and epilepsy. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In oncology, this compound has been studied for its ability to induce apoptosis in cancer cells, making it a potential candidate for the treatment of various types of cancer.

properties

IUPAC Name

4-cyclopropylsulfonyl-1,3-diethylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3S/c1-3-10-11(14)12(4-2)7-8-13(10)17(15,16)9-5-6-9/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTCKAVVIGQHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(CCN1S(=O)(=O)C2CC2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.